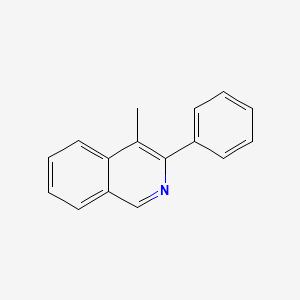

4-Methyl-3-phenylisoquinoline

Descripción general

Descripción

4-Methyl-3-phenylisoquinoline is a heterocyclic compound with an intriguing structure. It belongs to the class of isoquinolines, which are nitrogen-containing bicyclic aromatic compounds. Isoquinolines have diverse applications in natural products, pharmaceuticals, organic materials, and chiral ligands .

Synthesis Analysis

A highly efficient method for synthesizing isoquinolines and isoquinoline N-oxides involves a copper-catalyzed intramolecular cyclization in water. This protocol is performed under simple and mild conditions without organic solvents, additives, or ligands. By switching the hydroxyl protecting group of oximes, selective N–O/O–H cleavage can be triggered, yielding a series of isoquinolines and isoquinoline N-oxides. Notably, this method has practical applicability, as demonstrated by the total synthesis of moxaverine in five steps .

Molecular Structure Analysis

The molecular structure of this compound consists of a fused isoquinoline ring system. The methyl group at position 4 and the phenyl group contribute to its distinct properties. X-ray crystallography analysis confirms the structure of this compound .

Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Michał Niemczak and colleagues (2015) presented a new approach for synthesizing 1-methyl-3-phenylisoquinoline derivatives using polyphosphate ester and oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives. This method yields isoquinolines with chlorine, methyl, and methoxy substituents and is confirmed through NMR spectroscopy and elemental analysis (Niemczak, Czerniak, & Kopczyński, 2015).

- Yingwen Chen et al. (2017) developed a protecting-group-free synthesis of 1-phenylisoquinolin-4-ols. This method involves intramolecular thermal cyclization of methyl 2-[(diphenylmethylidene)amino]acetates, demonstrating the impact of substituents on reaction conditions and yields (Chen, Lai, Sorra, & Chuang, 2017).

Photophysical and Electrochemical Properties

- Yu‐Ting Huang and team (2005) studied bi-substituted phenylisoquinoline iridium(III) complexes. They found differences in the oxidation potential and emission in the red region for these complexes, influenced by the substituted isoquinoline ring (Huang et al., 2005).

Antimicrobial and Antitumor Activities

- A new isoquinolone alkaloid, 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, was isolated from an endophytic fungus and shown to have strong antifungal and potent antibacterial activities against Staphylococcus aureus (Ma et al., 2017).

- Xinhua Liu and colleagues (2009) synthesized novel oxazole derivatives containing tetrahydroisoquinoline, which exhibited strong antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines (Liu et al., 2009).

Luminescent Properties

- Gao‐Nan Li and associates (2016) synthesized new fluorinated phenylisoquinoline-based iridium(III) complexes, demonstrating their yellow and orange emission and analyzing their molecular orbital diagrams (Li et al., 2016).

Physicochemical Properties

- Ki-Eun Kim and team (2002) investigated the aqueous stability and various physicochemical properties of a new 3-arylisoquinoline derivative, CWJ-a-5, a compound with potent antitumor activity (Kim et al., 2002).

Propiedades

IUPAC Name |

4-methyl-3-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-15-10-6-5-9-14(15)11-17-16(12)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLSDYYHRCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450488 | |

| Record name | 4-methyl-3-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51089-62-4 | |

| Record name | 4-methyl-3-phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

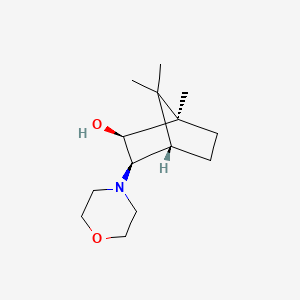

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3S)-(+)-1,2-Dimethyl-2,3-bis(diphenylphosphinomethyl)cyclopentyl]methanol](/img/structure/B1624474.png)

![2-(4-Fluorophenyl)-3-methylthio-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624491.png)